Altinicline maleate
Overview
Description
Mechanism of Action
Target of Action
Altinicline maleate primarily targets the neural nicotinic acetylcholine receptors , with high selectivity for the α4β2 subtype . These receptors are ligand-gated ion channels that mediate fast signal transmission at synapses. The α4β2 subtype is widely distributed in the brain and plays a key role in cognitive processes.
Mode of Action
This compound acts as an agonist at the neural nicotinic acetylcholine receptors . As an agonist, it binds to these receptors and mimics the action of the natural ligand, acetylcholine. This binding triggers a conformational change in the receptor, leading to the opening of an ion channel. This allows the flow of ions across the cell membrane, resulting in a change in the cell’s electrical potential and subsequent signal transmission.
Biochemical Pathways
The activation of the α4β2 nicotinic acetylcholine receptors by this compound affects several biochemical pathways. These receptors are involved in the neuroactive ligand-receptor interaction pathway and the cholinergic synapse pathway . The downstream effects of these pathways include modulation of dopamine release, which is implicated in reward and addiction, and regulation of synaptic plasticity, which is crucial for learning and memory.
Result of Action
The activation of the α4β2 nicotinic acetylcholine receptors by this compound can lead to various molecular and cellular effects. For instance, it can enhance the release of neurotransmitters like dopamine and acetylcholine, modulate neuronal excitability, and influence synaptic plasticity . These effects can potentially improve cognitive function and alleviate symptoms of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SIB 1508Y maleate involves several steps:
Starting Material: The synthesis begins with 5-bromo-3-pyridinecarboxylic acid.
Formation of Acid Chloride: This compound is treated with thionyl chloride in 1,2-dichloroethane to form the acid chloride.
Esterification: The acid chloride is then converted to an ester using ethanol.
Claisen Condensation: The ester undergoes Claisen condensation with N-vinylpyrrolidinone in the presence of lithium bis(trimethylsilyl)amide.
Reduction: The resulting pyrroline is reduced using sodium borohydride in the presence of a chiral auxiliary.
Methylation: The pyrrolidine is then methylated using formaldehyde and formic acid.
Coupling: The free amine is coupled with trimethylsilyl acetylene in the presence of bis(triphenylphosphine)palladium dichloride, cuprous iodide, and triethylamine.
Desilylation: The trimethylsilyl group is removed using cesium carbonate in methanol.
Formation of Maleate Salt: Finally, the compound is converted to the maleate salt using maleic acid.
Industrial Production Methods
The industrial production of SIB 1508Y maleate follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
SIB 1508Y maleate undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of SIB 1508Y maleate, which can be further studied for their biological activities.
Scientific Research Applications
Chemistry: It serves as a model compound for studying nicotinic acetylcholine receptor agonists.
Biology: The compound is used in research to understand the role of nicotinic receptors in cognitive function and neuroprotection.
Medicine: SIB 1508Y maleate has shown promise in improving cognitive function in models of Parkinson’s disease and is being explored as a potential therapeutic agent.
Industry: It is used in the development of new drugs targeting nicotinic acetylcholine receptors
Comparison with Similar Compounds
Similar Compounds
Altinicline maleate: Another potent nicotinic acetylcholine receptor agonist with similar receptor selectivity.
SIB-1765F (fumarate): A related compound with similar pharmacological properties.
Uniqueness
SIB 1508Y maleate is unique due to its high potency and selectivity for multiple nicotinic acetylcholine receptor subtypes. This selectivity allows for targeted therapeutic effects with potentially fewer side effects compared to less selective compounds .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.C4H4O4/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2;5-3(6)1-2-4(7)8/h1,7-9,12H,4-6H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPPKHPWLRPWBJ-OURKGEEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC(=C2)C#C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192231-16-6 | |
Record name | Altinicline maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192231166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ALTINICLINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCL7Q9Q62Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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